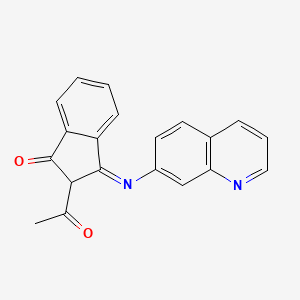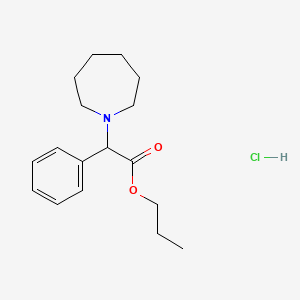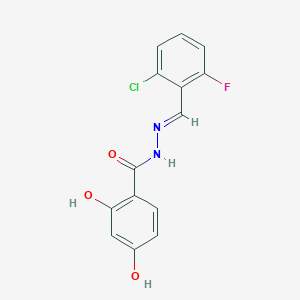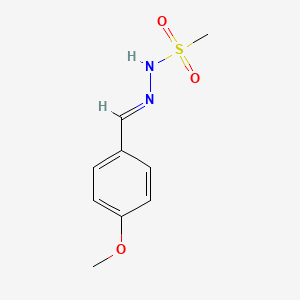
2-acetyl-3-(7-quinolinylimino)-1-indanone
Descripción general
Descripción
2-acetyl-3-(7-quinolinylimino)-1-indanone, also known as QAQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. QAQ is a fluorescent compound that has been used as a probe for a variety of biological systems, including protein-protein interactions, enzyme activity, and cell signaling pathways. In
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-(7-quinolinylimino)-1-indanone is based on its ability to bind to biomolecules and emit a fluorescent signal upon excitation with light. This compound is highly selective for certain biomolecules, such as proteins, and can be used to monitor changes in their activity or localization within cells. The fluorescent signal emitted by this compound can be detected using a variety of imaging techniques, including microscopy and flow cytometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. This compound has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, with no adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-acetyl-3-(7-quinolinylimino)-1-indanone is its high selectivity for certain biomolecules, such as proteins. This makes it a valuable tool for studying protein-protein interactions and enzyme activity. This compound is also highly sensitive, allowing for the detection of small changes in biomolecule activity. However, this compound has some limitations for lab experiments. It requires specialized equipment and expertise for synthesis and imaging, and can be expensive to use. Additionally, this compound is not suitable for in vivo imaging, as it cannot penetrate cell membranes.
Direcciones Futuras
There are many potential future directions for the use of 2-acetyl-3-(7-quinolinylimino)-1-indanone in scientific research. One area of interest is the development of new probes based on the this compound scaffold that can be used to study other biomolecules, such as lipids and carbohydrates. Another area of interest is the development of new imaging techniques that can be used to detect this compound fluorescence in vivo. Finally, this compound could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for scientific research. Its high selectivity and sensitivity make it a valuable probe for studying protein-protein interactions, enzyme activity, and cell signaling pathways. Although it has some limitations for lab experiments, this compound has many potential future directions for use in scientific research.
Aplicaciones Científicas De Investigación
2-acetyl-3-(7-quinolinylimino)-1-indanone has been used extensively in scientific research as a fluorescent probe for a variety of biological systems. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been used to study the binding of proteins to each other and to other biomolecules, such as DNA and RNA. This compound has also been used to study enzyme activity, such as the activity of kinases and phosphatases, and to monitor changes in cell signaling pathways.
Propiedades
IUPAC Name |
2-acetyl-3-quinolin-7-yliminoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-12(23)18-19(15-6-2-3-7-16(15)20(18)24)22-14-9-8-13-5-4-10-21-17(13)11-14/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUEFSJONCWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)
![5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)


![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3855881.png)
![N',N''-1,2-ethanediylidenebis[2-(4-methylphenoxy)acetohydrazide]](/img/structure/B3855887.png)

![diethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B3855916.png)



![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenamide](/img/structure/B3855943.png)
